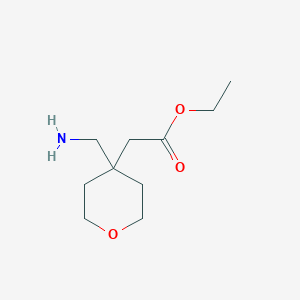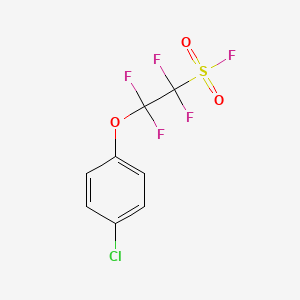
N-(1-アダマンチルメチル)-4-フルオロアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(1-adamantylmethyl)-4-fluoroaniline is an organic compound that features a unique combination of an adamantyl group and a fluoroaniline moiety The adamantyl group is known for its rigid, bulky structure, which imparts significant steric hindrance and stability to the molecule
科学的研究の応用
N-(1-adamantylmethyl)-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure and stability.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
作用機序
Target of Action
Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the body, which play a crucial role in various physiological processes including pain sensation, mood, and memory .
Mode of Action
Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions . The adamantyl group in the molecule could potentially enhance the lipophilicity and bioavailability of the compound, thereby influencing its interaction with the target .
Biochemical Pathways
Similar adamantane derivatives have been shown to be involved in various chemical and catalytic transformations . The compound could potentially affect the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
Similar adamantane derivatives have been found to undergo substantial metabolism, suggesting that the n-methyl group is a major metabolic soft spot . This could potentially influence the bioavailability and pharmacokinetics of N-(1-adamantylmethyl)-4-fluoroaniline.
Result of Action
Similar compounds, such as synthetic cannabinoids, have been known to produce psychoactive effects due to their interaction with cannabinoid receptors .
Action Environment
The action, efficacy, and stability of N-(1-adamantylmethyl)-4-fluoroaniline could potentially be influenced by various environmental factors. For instance, the reaction of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide was found to be sensitive to the presence of ammonium acetate and a catalytic amount of acetic acid
Safety and Hazards
将来の方向性
Adamantyl-based compounds are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their antiviral abilities . Their values in drug design are chronicled as multi-dimensional . Therefore, the research and development of new adamantyl-based compounds, such as “N-(1-adamantylmethyl)-4-fluoroaniline”, could have significant implications in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-4-fluoroaniline typically involves the alkylation of 4-fluoroaniline with 1-adamantylmethyl halides. One common method is the reaction of 4-fluoroaniline with 1-adamantylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(1-adamantylmethyl)-4-fluoroaniline can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the quality and purity of the final product.
化学反応の分析
Types of Reactions
N-(1-adamantylmethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones.
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethyl bromide
- 1-adamantylmethyl chloride
Uniqueness
N-(1-adamantylmethyl)-4-fluoroaniline is unique due to the presence of both the adamantyl and fluoroaniline groups. The adamantyl group provides exceptional stability and rigidity, while the fluoroaniline moiety offers unique electronic properties. This combination makes the compound particularly valuable in applications requiring high stability and specific electronic characteristics.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN/c18-15-1-3-16(4-2-15)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYOFOJNWQRFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2531471.png)
![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)

![tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B2531481.png)




